(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran
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Overview
Description
(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: A condensation reaction is carried out between the starting materials in the presence of a base, such as potassium carbonate, to form the styryl intermediate.
Cyclization: The styryl intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives
Substitution: Substituted benzofurans
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzofuran: A simpler analog with similar structural features.
3,4,5-Trimethoxystyrene: A related compound with similar functional groups.
Uniqueness
(E)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is unique due to its combination of the benzofuran ring and the trimethoxystyryl group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-methoxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C20H20O5/c1-21-16-9-13(10-17-15(16)7-8-25-17)5-6-14-11-18(22-2)20(24-4)19(12-14)23-3/h5-12H,1-4H3/b6-5+ |
InChI Key |
DXYHWNRPKQKFAS-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1C=CO2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC2=C1C=CO2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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